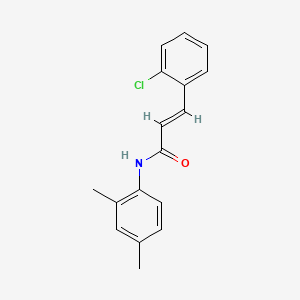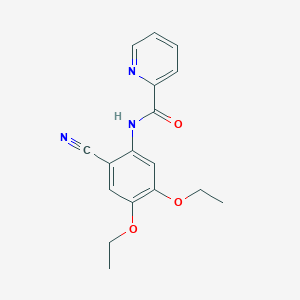![molecular formula C16H18ClNO4S2 B5548157 3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B5548157.png)
3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide, also known as CDBS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 128-130°C. CDBS has been found to have various biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of action of different biological processes.
Mecanismo De Acción
The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide involves its binding to the pore region of voltage-gated sodium channels. This binding prevents the influx of sodium ions into the cell, which is necessary for the depolarization of the membrane and the generation of action potentials. By blocking sodium channels, 3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide can inhibit the activity of neurons and other excitable cells, leading to a range of physiological effects.
Biochemical and Physiological Effects:
3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide has been found to have a range of biochemical and physiological effects, depending on the specific system being studied. In neurons, 3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide has been shown to block the generation and propagation of action potentials, leading to a decrease in neurotransmitter release and synaptic transmission. In cardiac muscle, 3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide can inhibit the depolarization of the membrane, leading to a decrease in the force of contraction. 3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide has also been found to have anti-inflammatory effects, potentially through its inhibition of sodium channels in immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide in lab experiments is its specificity for voltage-gated sodium channels. This allows researchers to selectively block these channels without affecting other ion channels or cellular processes. Additionally, 3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide has a relatively low toxicity and is stable under a range of experimental conditions. However, one limitation of using 3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide is its relatively low potency compared to other sodium channel blockers. This can make it difficult to achieve complete channel block, particularly in systems with high channel density.
Direcciones Futuras
There are many potential future directions for research involving 3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide. One area of interest is in the development of more potent and selective sodium channel blockers, which could have therapeutic applications in the treatment of pain, epilepsy, and other neurological disorders. Additionally, 3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide could be used in combination with other drugs to investigate the interactions between different ion channels and cellular processes. Finally, 3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide could be used in conjunction with other techniques such as optogenetics and electrophysiology to investigate the role of sodium channels in complex biological systems.
Métodos De Síntesis
The synthesis of 3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with N,N-diethylaniline in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure 3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide. The yield of this synthesis method is typically around 50-60%, and the purity of the final product can be confirmed using analytical techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide has been used extensively in scientific research as a tool for investigating various biological processes. One of the main applications of 3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide is in the study of ion channels, particularly voltage-gated sodium channels. 3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide has been shown to block these channels, which are involved in the generation and propagation of action potentials in neurons and other excitable cells. This makes 3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide a valuable tool for studying the role of sodium channels in various physiological processes, including pain perception, muscle contraction, and cardiac function.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4S2/c1-3-18(4-2)24(21,22)16-7-5-6-15(12-16)23(19,20)14-10-8-13(17)9-11-14/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIHTHYCQYDFRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5548080.png)

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5548091.png)

![N-(3-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5548099.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5548110.png)


![N-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5548135.png)
![1-(3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5548145.png)


![1-[(2,4-dichlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5548170.png)
![2-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one](/img/structure/B5548173.png)